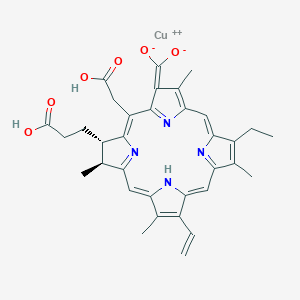

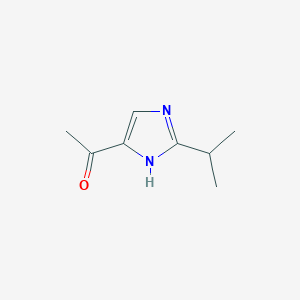

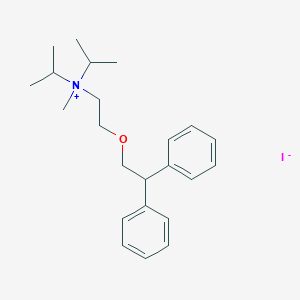

![molecular formula C15H23N5O14P2 B033765 [(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate CAS No. 20762-30-5](/img/structure/B33765.png)

[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le diphosphate d'adénosine ribose est une molécule dérivée du nicotinamide adénine dinucléotide. Il joue un rôle crucial dans divers processus cellulaires, notamment la signalisation cellulaire, la réparation de l'ADN, la régulation des gènes et l'apoptose.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du diphosphate d'adénosine ribose peut être difficile en raison de la complexité de sa structure. Une méthode courante implique la conversion enzymatique du nicotinamide adénine dinucléotide en diphosphate d'adénosine ribose à l'aide d'adénosine diphosphate ribosyltransférases. Ces enzymes catalysent le transfert de groupements diphosphate d'adénosine ribose vers des protéines cibles ou d'autres molécules .

Méthodes de production industrielle

La production industrielle du diphosphate d'adénosine ribose implique généralement l'utilisation d'enzymes recombinantes pour catalyser la conversion du nicotinamide adénine dinucléotide en diphosphate d'adénosine ribose. Ce processus peut être optimisé pour une production à grande échelle en contrôlant les conditions de réaction telles que la température, le pH et la concentration du substrat .

Analyse Des Réactions Chimiques

Types de réactions

Le diphosphate d'adénosine ribose subit diverses réactions chimiques, notamment :

Oxydation : Le diphosphate d'adénosine ribose peut être oxydé pour former du phosphate de diphosphate d'adénosine ribose.

Réduction : Les réactions de réduction peuvent convertir le diphosphate d'adénosine ribose en sa forme réduite.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions de réaction telles que la température, le pH et le choix du solvant peuvent avoir un impact significatif sur l'efficacité et le résultat de ces réactions .

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent le phosphate de diphosphate d'adénosine ribose, le diphosphate d'adénosine ribose réduit et divers conjugués de diphosphate d'adénosine ribose, selon la réaction et les réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le diphosphate d'adénosine ribose a de nombreuses applications dans la recherche scientifique, notamment :

Biologie : Le diphosphate d'adénosine ribose est impliqué dans la régulation de divers processus cellulaires, tels que la réparation de l'ADN, l'expression des gènes et la signalisation cellulaire.

Médecine : Le diphosphate d'adénosine ribose et ses dérivés sont étudiés pour leurs applications thérapeutiques potentielles dans le cancer, les maladies neurodégénératives et les infections virales.

Industrie : Le diphosphate d'adénosine ribose est utilisé dans la production de tests diagnostiques et de réactifs de recherche.

Mécanisme d'action

Le diphosphate d'adénosine ribose exerce ses effets par la ribosylation du diphosphate d'adénosine, une modification post-traductionnelle qui implique le transfert de groupements diphosphate d'adénosine ribose vers des protéines cibles. Cette modification peut modifier la fonction, la stabilité et les interactions des protéines en ajoutant des groupes diphosphate d'adénosine ribose volumineux et chargés négativement. Les cibles moléculaires du diphosphate d'adénosine ribose comprennent diverses protéines impliquées dans la réparation de l'ADN, la régulation des gènes et les voies de signalisation cellulaire .

Applications De Recherche Scientifique

Adenosine diphosphate ribose has numerous applications in scientific research, including:

Biology: Adenosine diphosphate ribose is involved in the regulation of various cellular processes, such as DNA repair, gene expression, and cell signaling.

Medicine: Adenosine diphosphate ribose and its derivatives are being investigated for their potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Industry: Adenosine diphosphate ribose is used in the production of diagnostic assays and research reagents.

Mécanisme D'action

Adenosine diphosphate ribose exerts its effects through adenosine diphosphate ribosylation, a post-translational modification that involves the transfer of adenosine diphosphate ribose moieties to target proteins. This modification can alter protein function, stability, and interactions by adding bulky and negatively charged adenosine diphosphate ribose groups. The molecular targets of adenosine diphosphate ribose include various proteins involved in DNA repair, gene regulation, and cell signaling pathways .

Comparaison Avec Des Composés Similaires

Le diphosphate d'adénosine ribose est similaire à d'autres nucléotides et dérivés de nucléotides, tels que :

Nicotinamide adénine dinucléotide : Le précurseur du diphosphate d'adénosine ribose, impliqué dans les réactions redox et le métabolisme énergétique.

Diphosphate d'adénosine ribose cyclique : Une forme cyclique du diphosphate d'adénosine ribose qui agit comme un second messager dans les voies de signalisation du calcium.

Poly(diphosphate d'adénosine ribose) : Une forme polymérique du diphosphate d'adénosine ribose impliquée dans la réparation de l'ADN et le remodelage de la chromatine.

Le diphosphate d'adénosine ribose est unique en sa capacité à modifier les protéines par ribosylation du diphosphate d'adénosine, un processus qui peut réguler diverses fonctions cellulaires et avoir des implications importantes pour la santé et les maladies .

Propriétés

Numéro CAS |

20762-30-5 |

|---|---|

Formule moléculaire |

C15H23N5O14P2 |

Poids moléculaire |

559.32 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18)/t6-,7+,8+,10-,11+,12+,15+/m0/s1 |

Clé InChI |

PWJFNRJRHXWEPT-AOOZFPJJSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@H]([C@H]([C@H](C=O)O)O)O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(C(C=O)O)O)O)O)O)N |

Description physique |

Solid |

Numéros CAS associés |

26656-46-2 |

Synonymes |

5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

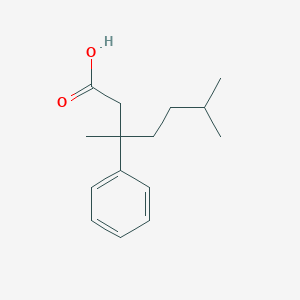

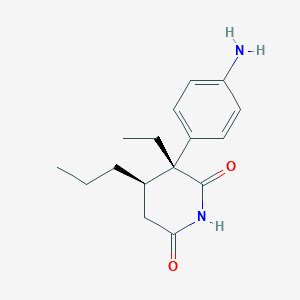

![3-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]propanoic acid](/img/structure/B33693.png)

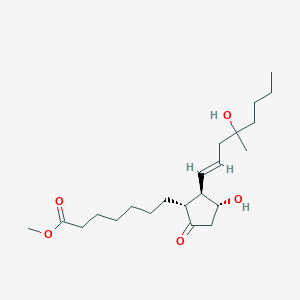

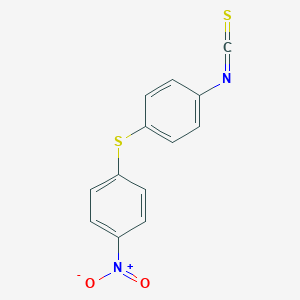

![7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethyl-5H-pteridine-2,4,6-trione](/img/structure/B33696.png)

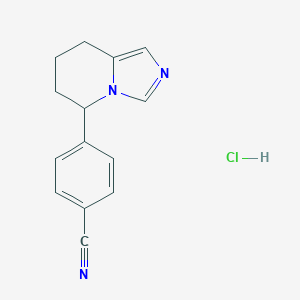

![1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B33701.png)

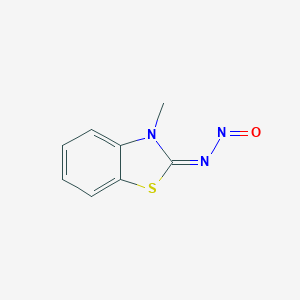

![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)